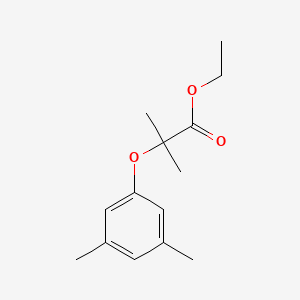

ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate

Description

Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate is an ester derivative featuring a 2-methylpropanoate backbone substituted with a 3,5-dimethylphenoxy group. Its molecular formula is C₁₄H₂₀O₃ (molecular weight: 236.31 g/mol). The compound is structurally characterized by two methyl groups at the 3- and 5-positions of the phenoxy ring, which confer steric and electronic effects distinct from other positional isomers or derivatives.

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTDUAKDCAVKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(3,5-dimethylphenoxy)-2-methylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 2-(3,5-dimethylphenoxy)-2-methylpropanoic acid or corresponding ketones.

Reduction: 2-(3,5-dimethylphenoxy)-2-methylpropanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of ethyl 2-methylpropanoate derivatives with varying phenoxy substituents. Key analogues include:

Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate

- Molecular Formula : C₁₄H₂₀O₃ (identical to the target compound) .

- Structural Difference: The methyl groups are positioned at the 3- and 4-positions of the phenoxy ring.

- Electronic Effects: The asymmetrical substitution could alter electron distribution across the aromatic ring, influencing interactions in catalytic or biological systems.

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

- Molecular Formula: Not explicitly provided in the evidence. However, bromine substitution (replacing a hydrogen atom) would theoretically yield C₁₃H₁₇BrO₃ (molecular weight: ~301.63 g/mol).

- Structural Difference: A bromine atom replaces the methyl groups at the 4-position of the phenoxy ring.

- Steric Profile: Bromine’s larger atomic radius compared to methyl may introduce distinct steric constraints.

Ethyl 2-(N-hydroxy-N-mesitylacetylamino)-2-methylpropanoate (Unrelated Derivative)

- Molecular Formula: Not directly comparable due to an amide functional group instead of an ester.

- Relevance: Highlights the diversity of synthetic routes for 2-methylpropanoate derivatives, though this compound’s functional group divergence limits direct comparison .

Tabulated Comparison of Key Derivatives

Research Findings and Implications

- Structural Isomerism: The 3,5- and 3,4-dimethylphenoxy isomers share identical molecular formulas but differ in substituent positioning, which may significantly impact physicochemical properties such as melting points, solubility, and reactivity. For instance, the symmetrical 3,5-substitution likely enhances thermal stability compared to the 3,4-isomer.

- Commercial Availability : All three derivatives are listed in Sigma-Aldrich catalogs, suggesting their utility in research or industrial applications, though detailed experimental data (e.g., spectral profiles, bioactivity) are absent in the provided sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.